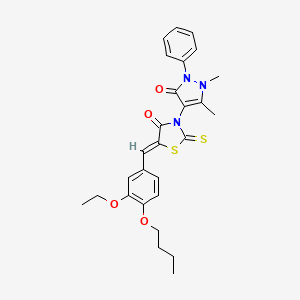
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but its structure is intriguing! Let’s break it down. The IUPAC name reveals its components:
- The “5Z” indicates a Z-isomer (geometric isomer) at the fifth position.
- The benzimidazole moiety (1H-benzimidazol-2-ylmethylidene) contributes to its aromatic character.
- The 3-(3-chloro-4-fluorophenyl) group adds halogens for specificity.
- The 2-thioxo-1,3-thiazolidin-4-one portion imparts a thiazolidine ring with a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist, but one common method involves condensation reactions. For instance:
Knoevenagel Condensation: Reacting benzimidazole-2-carbaldehyde with 3-(3-chloro-4-fluorophenyl)acryloyl chloride in the presence of a base yields the desired compound.
Thiazolidinone Formation: The final step involves cyclization of the intermediate with Lawesson’s reagent (P4S10) to form the thiazolidinone ring.
Industrial Production:: Industrial-scale synthesis typically employs continuous-flow processes, optimizing yields and minimizing waste.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Halogen atoms can undergo nucleophilic substitution reactions.
Base: Used in Knoevenagel condensation.
Lawesson’s Reagent: For cyclization.
Hydride Reducing Agents: For carbonyl reduction.
- The desired compound itself.
- Oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated as potential antitumor agents due to its benzimidazole and thiazolidinone moieties.
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Industry: Employed in the synthesis of other pharmaceuticals.
Wirkmechanismus
The compound’s mechanism involves:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Modulation of cellular processes (e.g., apoptosis, cell cycle).
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, its unique combination of benzimidazole, halogens, and thiazolidinone sets it apart.
Eigenschaften
Molekularformel |
C17H9ClFN3OS2 |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
5-(benzimidazol-2-ylidenemethyl)-3-(3-chloro-4-fluorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H9ClFN3OS2/c18-10-7-9(5-6-11(10)19)22-16(23)14(25-17(22)24)8-15-20-12-3-1-2-4-13(12)21-15/h1-8,23H |
InChI-Schlüssel |
IJSCAXMPZFCIML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=C(C=C4)F)Cl)O)N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)


![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![3-({4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B12129520.png)

![(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)


![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)
![2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129563.png)
![(3aS,6aR)-1-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12129574.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
